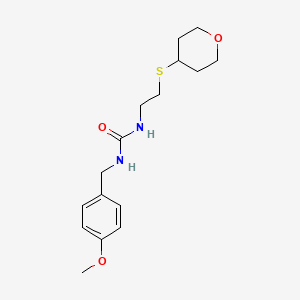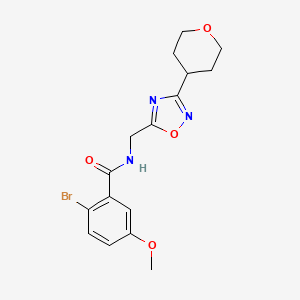![molecular formula C24H15F3N2O5S B2840792 [3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone CAS No. 674804-94-5](/img/structure/B2840792.png)
[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone is a useful research compound. Its molecular formula is C24H15F3N2O5S and its molecular weight is 500.45. The purity is usually 95%.
BenchChem offers high-quality [3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Properties and Quantum Chemistry Calculations
A study by Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of two 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. These compounds showed dual fluorescence in non-polar and polar solvents, indicating weak charge transfer separation. Quantum chemistry calculations suggested that these compounds exist in two rotamers (anti and syn) with the anti-structure stabilized through an intramolecular NH…O hydrogen bond, which significantly affects the energy of the HOMO-1 molecular orbital. This research highlights the impact of structural modifications on the spectroscopic behavior of such compounds, offering insights for their potential applications in materials science and photophysics (Al-Ansari, 2016).
Synthesis and Anticonvulsant Activity
Malik and Khan (2014) designed and synthesized derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone as sodium channel blockers and anticonvulsant agents. One compound demonstrated significant potency with a higher protective index than the reference drug phenytoin, indicating a potential pathway for developing new anticonvulsant medications (Malik & Khan, 2014).
Antimicrobial and Antifungal Activities
The research into new pyridine derivatives, including those related to the structure of interest, has shown variable and modest activity against investigated strains of bacteria and fungi. These studies underline the potential of such compounds in developing new antimicrobial and antifungal agents, with specific structures showing promising biological activities (Patel, Agravat, & Shaikh, 2011).
Antitumor Potential
Hayakawa et al. (2004) discovered a new type of cytotoxic agent, (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, selective against a tumorigenic cell line. This compound, along with its derivatives, presents a new avenue for cancer treatment research, showcasing the importance of structural modifications in enhancing biological activity (Hayakawa et al., 2004).
properties
IUPAC Name |
[3-amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N2O5S/c25-24(26,27)13-9-14(11-1-3-16-18(7-11)34-10-33-16)29-23-19(13)20(28)22(35-23)21(30)12-2-4-15-17(8-12)32-6-5-31-15/h1-4,7-9H,5-6,10,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFYVTAPJWUFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC6=C(C=C5)OCO6)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzhydryl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2840711.png)
![1,3-Benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B2840712.png)



![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2840721.png)
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-5-ylmethanamine hydrochloride](/img/structure/B2840722.png)
![Methyl 2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2840723.png)



![1-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2840730.png)
